Ethyl 2-(methylamino)butanoate Ethyl 2-(methylamino)butanoate
Brand Name: Vulcanchem
CAS No.: 854855-88-2
VCID: VC3396924
InChI: InChI=1S/C7H15NO2/c1-4-6(8-3)7(9)10-5-2/h6,8H,4-5H2,1-3H3
SMILES: CCC(C(=O)OCC)NC
Molecular Formula: C7H15NO2
Molecular Weight: 145.2 g/mol

Ethyl 2-(methylamino)butanoate

CAS No.: 854855-88-2

Cat. No.: VC3396924

Molecular Formula: C7H15NO2

Molecular Weight: 145.2 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(methylamino)butanoate - 854855-88-2

Specification

CAS No. 854855-88-2
Molecular Formula C7H15NO2
Molecular Weight 145.2 g/mol
IUPAC Name ethyl 2-(methylamino)butanoate
Standard InChI InChI=1S/C7H15NO2/c1-4-6(8-3)7(9)10-5-2/h6,8H,4-5H2,1-3H3
Standard InChI Key ASWJEYHEBZLUCL-UHFFFAOYSA-N
SMILES CCC(C(=O)OCC)NC
Canonical SMILES CCC(C(=O)OCC)NC

Introduction

Chemical Structure and Properties

Structural Features

Ethyl 2-(methylamino)butanoate consists of a butanoic acid backbone where the carboxyl group is esterified with ethanol, and the alpha carbon (C2) is substituted with a methylamino group. The compound's structural uniqueness arises from this specific arrangement of functional groups, which contributes to its chemical behavior and potential biological interactions.

The compound can be represented by the following chemical identifiers:

  • InChI: InChI=1S/C7H15NO2/c1-4-6(8-3)7(9)10-5-2/h6,8H,4-5H2,1-3H3

  • Canonical SMILES: CCC(C(=O)OCC)NC

Physical and Chemical Properties

Ethyl 2-(methylamino)butanoate exhibits distinct physical and chemical properties that determine its behavior in various environments. These properties are summarized in the following table:

PropertyValue/Description
Molecular FormulaC7H15NO2
Molecular Weight145.20 g/mol
Physical StateLiquid at room temperature
SolubilitySoluble in organic solvents, limited solubility in water
Functional GroupsEster, secondary amine
Chiral CenterPresent at C2 position

The presence of both an ester group and a secondary amine functionality in the molecule confers distinct reactivity patterns, including susceptibility to hydrolysis, oxidation, and nucleophilic reactions.

Synthesis Methods

Laboratory Synthesis Routes

Multiple synthetic pathways can be employed to produce Ethyl 2-(methylamino)butanoate with varying degrees of efficiency and selectivity. The primary methods include:

Esterification and Amination

This approach involves the esterification of butanoic acid derivatives with ethanol, followed by selective amination at the alpha position. The process typically employs a suitable catalyst to control selectivity and enhance yield.

Reduction of Intermediates

Another effective route involves the reduction of precursor compounds, such as nitro derivatives or amides. This method typically utilizes reducing agents like lithium aluminum hydride (LiAlH4) or employs catalytic hydrogenation under controlled conditions.

Reaction Conditions and Optimization

The synthesis of Ethyl 2-(methylamino)butanoate requires careful control of reaction parameters to maximize yield and purity. Key considerations include:

ParameterTypical ConditionsPurpose
Temperature80-100°COptimize reaction rate without degradation
CatalystAcid catalysts, transition metalsEnhance selectivity and reaction efficiency
SolventDCM, THF, ethanolImprove substrate solubility and reaction kinetics
Reaction Time3-6 hoursAllow for complete conversion while minimizing side reactions
PurificationRecrystallization, column chromatographyAchieve high purity (>95%)

Industrial production methods typically employ continuous flow reactors and optimized conditions to enhance efficiency and product consistency.

Chemical Reactivity

Oxidation Reactions

Ethyl 2-(methylamino)butanoate can undergo various oxidation reactions, particularly at the amine functionality. Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4). These reactions can lead to the formation of N-oxides or, under more vigorous conditions, to the cleavage of the C-N bond.

Reduction Reactions

The ester group in Ethyl 2-(methylamino)butanoate is susceptible to reduction, typically using strong reducing agents such as lithium aluminum hydride (LiAlH4) or via catalytic hydrogenation with palladium on carbon (Pd/C). These reactions can yield the corresponding alcohol derivative, ethyl 2-(methylamino)butanol.

Substitution Reactions

The compound can participate in various substitution reactions, particularly at the ester functionality. Nucleophiles such as amines or alcohols, in the presence of a suitable base, can attack the carbonyl carbon, leading to the formation of amides or transesterification products, respectively.

Biological Activity

Antimicrobial Properties

Research has indicated that Ethyl 2-(methylamino)butanoate and its structural analogs demonstrate antimicrobial activity against various bacterial strains. The mechanism of action appears to involve disruption of bacterial cell walls, though the specific molecular interactions remain an area of ongoing investigation.

Neuroactive Effects

Compounds sharing structural similarities with Ethyl 2-(methylamino)butanoate have demonstrated neuroactive properties. These effects suggest potential applications in neurological research and possibly in the development of therapeutic agents for neurological disorders.

Application AreaDescription
Drug DevelopmentPrecursor for more complex pharmaceutical compounds
Structure-Activity Relationship StudiesModel compound for understanding biological interactions
Prodrug DesignPotential for controlled release of active metabolites

These applications highlight the compound's versatility in pharmaceutical research and development.

Analytical Methods

Spectroscopic Characterization

Several spectroscopic techniques are employed to characterize Ethyl 2-(methylamino)butanoate:

Nuclear Magnetic Resonance (NMR)

1H and 13C NMR spectroscopy provide essential structural information. Key chemical shifts include:

  • Ethyl CH3 signals at δ 1.2-1.4 ppm

  • N-CH3 signals at δ 3.2-3.5 ppm

  • Distinct patterns for the butanoate backbone

Infrared Spectroscopy

IR spectroscopy reveals characteristic absorption bands:

  • Ester C=O stretch at approximately 1740 cm−1

  • N-H stretching vibrations at around 3300 cm−1

Chromatographic Techniques

Liquid chromatography-mass spectrometry (LCMS) and high-performance liquid chromatography (HPLC) are commonly employed for purity assessment and quantification. Reverse-phase C18 columns with UV detection at 210-254 nm typically provide effective separation and analysis.

Applications

Research Applications

Ethyl 2-(methylamino)butanoate serves as an important tool in various research contexts:

Research AreaApplication
Synthetic Organic ChemistryModel substrate for developing new methodologies
Pharmaceutical ResearchBuilding block for drug candidates
Biochemical StudiesProbe for enzyme mechanisms and interactions

These applications demonstrate the compound's utility across diverse scientific disciplines.

Industrial Applications

Beyond research settings, Ethyl 2-(methylamino)butanoate finds applications in industrial contexts:

Pharmaceutical Industry

The compound serves as an intermediate in the synthesis of more complex pharmaceutical ingredients, contributing to the development of various therapeutic agents.

Fine Chemicals Production

Its well-defined reactivity makes Ethyl 2-(methylamino)butanoate valuable in the production of specialty chemicals for various applications.

Comparative Analysis with Related Compounds

Understanding Ethyl 2-(methylamino)butanoate in the context of structurally related compounds provides valuable insights into its unique properties and potential applications. The following table presents a comparative analysis:

CompoundKey Structural DifferencesDistinctive Properties
Methyl 2-(methylamino)butanoateContains methyl ester instead of ethyl esterDifferent hydrolysis kinetics
Ethyl 2-aminobutanoateLacks N-methyl substitutionHigher reactivity at nitrogen
2-(Methylamino)butanoic acidLacks ester functionalityDifferent solubility profile
Ethyl 2-(dimethylamino)butanoateContains additional methyl group on nitrogenDistinct biological activity pattern

This comparison highlights the structural features that contribute to the compound's specific chemical behavior and biological effects.

Future Research Directions

Several promising avenues for future research on Ethyl 2-(methylamino)butanoate include:

  • Development of stereoselective synthesis methods to access enantiomerically pure forms

  • Detailed structure-activity relationship studies to enhance understanding of its biological effects

  • Investigation of potential applications in catalysis, particularly in asymmetric transformations

  • Exploration of novel derivatives with enhanced biological activities

  • Application in the development of sustainable chemical processes

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